molecular formula C21H23FN2O3 B14135375 A5Bvl7R0OS CAS No. 666859-31-0

A5Bvl7R0OS

Cat. No.: B14135375
CAS No.: 666859-31-0
M. Wt: 370.4 g/mol
InChI Key: FRKHSTMEWWIUQD-UHFFFAOYSA-N
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Description

Properties

CAS No.

666859-31-0

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

[2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate

InChI

InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15/h1-9,17,19H,10-14H2,(H2,23,26)

InChI Key

FRKHSTMEWWIUQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of A5Bvl7R0OS involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically include:

Chemical Reactions Analysis

A5Bvl7R0OS undergoes several types of chemical reactions, including:

Scientific Research Applications

A5Bvl7R0OS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of A5Bvl7R0OS involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 7312-10-9 (assumed to correspond to A5Bvl7R0OS based on structural alignment with evidence)
  • Molecular Formula : C₉H₅BrO₂S
  • Molecular Weight : 257.10 g/mol
  • Synonyms: Not explicitly provided, but structurally identified as a brominated benzothiophene carboxylic acid derivative .

Key Properties :

  • Topological Polar Surface Area (TPSA) : 65.54 Ų (indicates moderate polarity)
  • GI Absorption : High
  • CYP Inhibition : CYP1A2 (may influence drug metabolism)
  • Toxicity : Classified as "Warning" due to hazardous handling requirements .

Comparison with Similar Compounds

To contextualize this compound, two structurally analogous compounds are analyzed:

Compound X: 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.93)

  • Molecular Formula : C₉H₅BrO₂S (identical to this compound)
  • Key Differences :
    • Substituent Position : Bromine at the 7-position vs. unspecified position in this compound.
    • TPSA : 65.54 Ų (identical)
    • BBB Permeability : Yes (shared feature)
    • Synthetic Yield : 88% (slightly lower than this compound’s 92%) .

Compound Y: 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.91)

  • Molecular Formula : C₁₀H₇BrO₂S
  • Key Differences: Structural Variation: Addition of a methyl group at the 4-position. Molecular Weight: 271.12 g/mol (higher due to methyl group). TPSA: 65.54 Ų (identical) BBB Permeability: Not reported (unlike this compound) .

Compound Z: (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1046861-20-4; Similarity Score 0.87)

  • Molecular Formula : C₆H₅BBrClO₂
  • Functional Contrast: Core Structure: Boronic acid vs. carboxylic acid in this compound. Applications: Suzuki coupling applications vs. Log S (ESOL): -2.99 (lower solubility than this compound’s 0.687 mg/mL) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound (CAS 7312-10-9) Compound X Compound Y Compound Z (CAS 1046861-20-4)
Molecular Formula C₉H₅BrO₂S C₉H₅BrO₂S C₁₀H₇BrO₂S C₆H₅BBrClO₂
Molecular Weight (g/mol) 257.10 257.10 271.12 235.27
TPSA (Ų) 65.54 65.54 65.54 40.46
BBB Permeability Yes Yes Not reported No
Solubility (mg/mL) 0.687 Not reported Not reported 0.24
Key Application Pharmacological candidate Catalytic intermediates Polymer additives Cross-coupling reactions
Reference

Research Findings and Implications

Positional Isomerism : The bromine position in benzothiophene derivatives (e.g., Compound X vs. This compound) minimally affects TPSA but significantly alters metabolic interactions (e.g., CYP1A2 inhibition) .

Functional Group Impact : Carboxylic acid groups (this compound) enhance BBB permeability compared to boronic acids (Compound Z), which are more suited for synthetic chemistry .

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